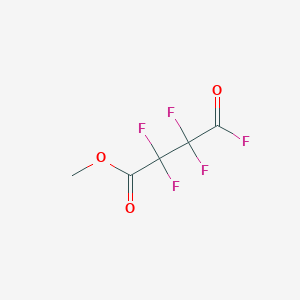
Methyl 2,2,3,3,4-pentafluoro-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2,3,3,4-pentafluoro-4-oxobutanoate is a fluorinated organic compound with the molecular formula C5H3F5O3. It is a derivative of butanoic acid where the butanoic acid molecule is substituted with fluorine atoms and an oxo group, and the carboxylic acid group is esterified with methanol. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and stability.
Synthetic Routes and Reaction Conditions:
Halogenation and Esterification: One common synthetic route involves the halogenation of butanoic acid to introduce fluorine atoms, followed by esterification with methanol. The reaction conditions typically require a strong fluorinating agent and a catalyst to facilitate the halogenation process.
Direct Fluorination: Another method involves the direct fluorination of a precursor molecule, such as 2,2,3,3,4-pentafluorobutanoic acid, followed by esterification with methanol. This method may require specific reaction conditions, such as high pressure and temperature, to achieve the desired fluorination.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and esterification processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or aldehydes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common nucleophiles include hydroxide ions (OH-) and alkyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous ether or methanol as solvents.
Substitution: NaOH, KOH, or other alkyl halides in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or carboxylate salts.
Reduction: Alcohols, aldehydes, or amines.
Substitution: Fluorinated alcohols, ethers, or esters.
Scientific Research Applications
Methyl 2,2,3,3,4-pentafluoro-4-oxobutanoate has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorination on chemical reactivity and stability.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of fluorinated molecules with biological systems. It can also serve as a precursor for the synthesis of fluorinated biomolecules.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties conferred by fluorination.
Mechanism of Action
The mechanism by which Methyl 2,2,3,3,4-pentafluoro-4-oxobutanoate exerts its effects depends on the specific application. In general, the presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The compound may act as an electrophile or nucleophile in chemical reactions, depending on the context. Molecular targets and pathways involved can vary widely, from enzyme inhibition in biological systems to catalysis in chemical reactions.
Comparison with Similar Compounds
Methyl 2,2,3,3,4-pentafluoro-4-oxobutanoate is similar to other fluorinated butanoic acid derivatives, such as ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate and methyl 3,3,4,4,4-pentafluoro-2-oxobutanoate. These compounds share the common feature of fluorination but differ in their ester groups and positions of the fluorine atoms. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the oxo group, which confer distinct chemical and physical properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
63425-24-1 |
|---|---|
Molecular Formula |
C5H3F5O3 |
Molecular Weight |
206.07 g/mol |
IUPAC Name |
methyl 2,2,3,3,4-pentafluoro-4-oxobutanoate |
InChI |
InChI=1S/C5H3F5O3/c1-13-3(12)5(9,10)4(7,8)2(6)11/h1H3 |
InChI Key |
RAMYRNBUYHMLMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C(=O)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















